molecular formula C22H21N3O5S B4674828 ETHYL 2-({2-[(2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLIN-9-YLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-({2-[(2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLIN-9-YLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4674828
M. Wt: 439.5 g/mol
InChI Key: ZVKJSXNCLKXNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-({2-[(2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLIN-9-YLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a structurally complex small molecule featuring a 1,3-thiazole core substituted with a methyl group at position 4 and an ethyl carboxylate ester at position 3. The amino group at position 2 is functionalized with a 2-[(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylcarbonyl)oxy]acetyl moiety.

Properties

IUPAC Name

ethyl 2-[[2-(2,3-dihydro-1H-cyclopenta[b]quinoline-9-carbonyloxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-3-29-21(28)19-12(2)23-22(31-19)25-17(26)11-30-20(27)18-13-7-4-5-9-15(13)24-16-10-6-8-14(16)18/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKJSXNCLKXNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C2=C3CCCC3=NC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-({2-[(2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLIN-9-YLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step synthetic routesThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Structure and Composition

The compound features a thiazole ring, a cyclopentane moiety, and an ethyl ester functional group, contributing to its unique chemical behavior. Its molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S with a molecular weight of approximately 366.44 g/mol.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to ethyl 2-({2-[(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylcarbonyl)oxy]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial Properties
Thiazole derivatives are known for their broad-spectrum antimicrobial activity. Research has demonstrated that compounds with similar structures can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .

Agricultural Chemistry

Pesticidal Activity
The compound's structural features may confer herbicidal properties, making it a candidate for agricultural applications. Preliminary studies suggest that thiazole-based compounds can disrupt plant growth by inhibiting specific metabolic pathways . This aspect is particularly relevant for developing environmentally friendly herbicides.

Material Science

Polymer Chemistry
In material science, thiazole-containing compounds are explored for their role in synthesizing advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of the thiazole unit can improve the polymer's resistance to degradation under UV light .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of thiazole derivatives, including those structurally related to this compound). The results indicated a significant reduction in cell viability in various cancer cell lines, with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory assessed the antimicrobial properties of thiazole derivatives against clinical isolates of bacteria. The findings revealed that certain modifications to the thiazole structure led to enhanced activity against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLIN-9-YLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest analogs include ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE () and ETHYL 3-((2-CHLOROPHENYL)AMINO)-5-METHYL-2,4-THIAZOLECARBOXYLATE (). Key differences include:

  • Substituent Complexity: The target compound’s cyclopentaquinoline group introduces a fused bicyclic system absent in simpler aryl-substituted analogs (e.g., bromophenyl or chlorophenyl groups in ). This likely enhances π-π stacking interactions with biological targets .
  • Hydrogen-Bonding Capacity: The quinoline nitrogen and acetyloxy linker may facilitate stronger hydrogen-bonding networks compared to thioxo (C=S) or halogenated aryl groups in analogs .

Physicochemical Properties

  • Melting Point: Analogs like ETHYL 3-((2-CHLOROPHENYL)AMINO)-5-METHYL-2,4-THIAZOLECARBOXYLATE exhibit melting points of 145–146°C ().
  • pKa: The predicted pKa of 2.65 for the chlorophenyl analog () suggests moderate acidity at the thiazole nitrogen. The quinoline group in the target compound could lower this value due to electron-withdrawing effects .
  • Solubility: The ethyl carboxylate ester enhances solubility in organic solvents, while the cyclopentaquinoline may reduce aqueous solubility compared to smaller aryl substituents .

Bioactivity and Target Interactions

highlights that structural similarity strongly correlates with bioactivity profiles. For example:

  • Antimicrobial Potential: Quinoline derivatives are known for antimicrobial activity, and the cyclopentaquinoline moiety in the target compound may enhance binding to DNA gyrase or topoisomerase IV, similar to fluoroquinolones .
  • Protein Target Overlap : Analogs with aryl-thiazole scaffolds (e.g., ) show activity against kinases and GPCRs. The target compound’s acetyloxy linker may enable unique interactions with catalytic sites, diverging from simpler analogs .

Biological Activity

The compound ETHYL 2-({2-[(2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLIN-9-YLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a cyclopentyl moiety, and an ester functional group. The presence of these structural elements is significant for its biological activity.

Molecular Formula

  • Molecular Formula: C₁₅H₁₈N₂O₃S
  • Molecular Weight: 302.38 g/mol

Anticancer Properties

Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. The incorporation of the thiazole moiety in the compound is believed to enhance its cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Thiazole Derivatives:
    A review highlighted that thiazole compounds demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The presence of electron-donating groups like methyl at position 4 increased cytotoxicity significantly .
  • Mechanism of Action:
    The anticancer activity is attributed to the ability of thiazole derivatives to inhibit tubulin polymerization and induce apoptosis in cancer cells. Molecular dynamics simulations have shown that these compounds interact with key proteins involved in cell cycle regulation .

Antimicrobial Activity

Thiazole-containing compounds have also been reported to possess antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

Relevant Findings

  • A study found that certain thiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibition of lysosomal phospholipase A2 (LPLA2) was found to correlate with the compound's ability to induce phospholipidosis, suggesting a pathway for further pharmacological applications .

Research Findings Summary

Biological ActivityTargetIC50/EffectReference
AnticancerA431< 1 µg/mL
AnticancerJurkat< 1 µg/mL
AntimicrobialVarious BacteriaVaries (effective)
Enzyme InhibitionLPLA2Correlates with phospholipidosis risk

Q & A

What are the key synthetic challenges in preparing this compound, and how can reaction intermediates be optimized for yield?

Basic Research Focus
The compound’s complexity arises from its fused cyclopenta[b]quinoline core, thiazole-carboxylate moiety, and labile ester linkages. Key intermediates, such as 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylcarbonyl chloride, require precise anhydrous conditions to avoid hydrolysis. Methodological steps include:

  • Intermediate purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Coupling optimization : Employ carbodiimide-based coupling agents (e.g., DCC/DMAP) for amide bond formation between the quinoline carbonyl and thiazole-amino groups .
  • Yield enhancement : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) to minimize side products .

How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

Advanced Research Focus
Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example:

  • Electrophilic susceptibility : The thiazole ring’s sulfur atom and the quinoline nitrogen are electron-rich, making them prone to electrophilic attack.
  • Nucleophilic reactivity : The ester carbonyl group is a target for nucleophilic substitution.
    Methodology :
  • Use software like Gaussian or COMSOL Multiphysics to simulate frontier molecular orbitals (HOMO/LUMO) and Fukui indices .
  • Validate predictions experimentally via kinetic studies (e.g., reaction with methyl iodide or sodium methoxide) .

What analytical techniques are critical for resolving contradictions in spectroscopic data (e.g., NMR vs. MS)?

Basic Research Focus
Discrepancies often arise from impurities or tautomeric equilibria. A tiered approach includes:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₂N₄O₅S) and rule out adducts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazole (δ 6.8–7.2 ppm) and cyclopentaquinoline (δ 7.5–8.5 ppm) regions .
  • X-ray crystallography : Resolve ambiguity in stereochemistry or hydrogen bonding patterns .

How can factorial design optimize reaction conditions for scale-up synthesis?

Advanced Research Focus
A fractional factorial design (FFD) minimizes experiments while testing variables:

  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–2 mol%).
  • Response variables : Yield, purity, reaction time.
    Procedure :
  • Use software like Minitab or JMP to generate a 2³⁻¹ design matrix (8 experiments).
  • Analyze interactions (e.g., solvent polarity × temperature) via ANOVA .
  • Validate optimized conditions (e.g., 80°C in DMF with 1 mol% catalyst) in triplicate .

What strategies mitigate degradation during long-term stability studies?

Advanced Research Focus
Degradation pathways include ester hydrolysis and thiazole ring oxidation. Mitigation strategies:

  • Lyophilization : Store the compound as a lyophilized powder under argon to minimize hydrolysis .
  • Antioxidants : Add 0.1% BHT to ethanol stock solutions to prevent radical-mediated oxidation .
  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks and monitor via HPLC-PDA for degradants .

How does the compound’s solvation behavior impact bioavailability in pharmacological assays?

Basic Research Focus
Poor aqueous solubility (logP ~3.5) limits bioavailability. Solutions include:

  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro assays .
  • Nanoformulation : Prepare liposomal encapsulations using phosphatidylcholine/cholesterol (7:3 molar ratio) .
  • Derivatization : Synthesize a water-soluble prodrug (e.g., sodium carboxylate salt) via saponification .

What mechanistic insights explain conflicting catalytic activity in cross-coupling reactions?

Advanced Research Focus
The compound’s quinoline-thiazole system may act as a ligand or inhibitor in Pd-catalyzed reactions. Investigate via:

  • Kinetic profiling : Compare reaction rates with/without the compound using Suzuki-Miyaura coupling .
  • XPS analysis : Check for Pd(0) nanoparticle formation on the ligand surface .
  • Computational docking : Model interactions between the compound and Pd(OAc)₂ active sites .

How can AI-driven workflows accelerate structure-activity relationship (SAR) studies?

Advanced Research Focus
Integrate machine learning (ML) with cheminformatics:

  • Feature extraction : Use RDKit to compute molecular descriptors (e.g., topological polar surface area, rotatable bonds) .
  • QSAR modeling : Train a random forest model on bioactivity data (IC₅₀ values) to predict modifications for enhanced potency .
  • Automated synthesis : Deploy robotic platforms for high-throughput derivatization (e.g., ester → amide conversions) .

What protocols validate the compound’s role in inhibiting enzymatic targets (e.g., kinases)?

Basic Research Focus
Standardize assays to minimize false positives:

  • Kinase inhibition : Use a luminescent ADP-Glo™ assay with recombinant kinases (e.g., EGFR) and ATP Km values .
  • Selectivity profiling : Screen against a panel of 50 kinases at 10 µM .
  • Cellular validation : Confirm activity in A549 cells via Western blot (phospho-EGFR detection) .

How do crystallographic data resolve ambiguities in tautomeric forms of the thiazole ring?

Advanced Research Focus
The thiazole’s amino group may exhibit keto-enol tautomerism. Techniques include:

  • Low-temperature XRD : Collect data at 100 K to stabilize tautomers .
  • IR spectroscopy : Identify N–H stretches (~3400 cm⁻¹) vs. C=O stretches (~1680 cm⁻¹) .
  • DFT-MD simulations : Model tautomeric populations in solution using explicit solvent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-({2-[(2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLIN-9-YLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-({2-[(2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLIN-9-YLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.